Prop-2-en-1-yl (4aS,8aS)-octahydroquinoline-1(2H)-carboxylate
Description
Prop-2-en-1-yl (4aS,8aS)-octahydroquinoline-1(2H)-carboxylate is a complex organic compound that belongs to the class of octahydroquinolines. This compound is characterized by its unique structure, which includes a prop-2-en-1-yl group and a carboxylate moiety attached to an octahydroquinoline backbone. The stereochemistry of the compound is defined by the (4aS,8aS) configuration, which plays a crucial role in its chemical behavior and biological activity.
Properties
CAS No. |
62008-54-2 |
|---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
prop-2-enyl (4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C13H21NO2/c1-2-10-16-13(15)14-9-5-7-11-6-3-4-8-12(11)14/h2,11-12H,1,3-10H2/t11-,12-/m0/s1 |
InChI Key |
QVNPUWMHMFMWCH-RYUDHWBXSA-N |
Isomeric SMILES |
C=CCOC(=O)N1CCC[C@H]2[C@@H]1CCCC2 |
Canonical SMILES |
C=CCOC(=O)N1CCCC2C1CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl (4aS,8aS)-octahydroquinoline-1(2H)-carboxylate typically involves the following steps:
Formation of the Octahydroquinoline Backbone: This can be achieved through the hydrogenation of quinoline derivatives under high pressure and temperature conditions.
Introduction of the Prop-2-en-1-yl Group: This step involves the alkylation of the octahydroquinoline intermediate with prop-2-en-1-yl bromide in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl (4aS,8aS)-octahydroquinoline-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the prop-2-en-1-yl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide, and various alkyl halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various alkylated derivatives.
Scientific Research Applications
Prop-2-en-1-yl (4aS,8aS)-octahydroquinoline-1(2H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of neurodegenerative diseases and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl (4aS,8aS)-octahydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Prop-2-yn-1-yl (4aS,8aS)-octahydroquinoline-1(2H)-carboxylate
- Prop-2-en-1-yl (4aS,8aS)-octahydroquinoline-1(2H)-carboxamide
- Prop-2-en-1-yl (4aS,8aS)-octahydroquinoline-1(2H)-carboxylate derivatives
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a prop-2-en-1-yl group and a carboxylate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
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